molecular formula C13H12BrN3O2 B2759825 N-(3-bromophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1428374-16-6

N-(3-bromophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

Cat. No. B2759825
M. Wt: 322.162
InChI Key: ZZUXSZPCCQZNSZ-UHFFFAOYSA-N
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Description



  • The compound belongs to the class of organic compounds known as anilides.

  • It contains a five-membered heterocyclic moiety with a bromophenyl group.

  • The structure consists of a pyrazolo[5,1-b][1,3]oxazine core with a carboxamide substituent.

  • The compound’s molecular formula is C₁₇H₁₄BrN₃O₂ .





  • Synthesis Analysis



    • Unfortunately, I couldn’t find specific synthetic routes for this compound in the available literature. However, it likely involves the condensation of appropriate precursors.





  • Molecular Structure Analysis



    • The compound’s structure includes a pyrazolo[5,1-b][1,3]oxazine ring fused with a phenyl group.

    • The bromine atom is attached to the phenyl ring.

    • The carboxamide group is also part of the structure.





  • Chemical Reactions Analysis



    • Without specific data, I can’t provide detailed chemical reactions. However, the compound may undergo various transformations typical of oxazines and amides.





  • Physical And Chemical Properties Analysis



    • Physical properties (melting point, solubility, etc.) would require experimental data.

    • Chemical properties may involve reactivity with acids, bases, and other functional groups.




  • Scientific Research Applications

    Synthesis and Characterization

    N-(3-bromophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide belongs to a class of compounds that have been synthesized and characterized for their potential in various scientific research applications. For instance, the synthesis and characterization of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines have been explored, indicating the compound's relevance in the development of novel chemical entities with potential biological activities (Eleev, Kutkin, & Zhidkov, 2015). Additionally, the synthesis of pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives showing significant anti-avian influenza virus activity demonstrates the compound's utility in antiviral research (Hebishy, Salama, & Elgemeie, 2020).

    Anticancer and Antimicrobial Potential

    Research into the cytotoxicity of pyrazolo[1,5-a]pyrimidine derivatives has highlighted the potential of these compounds in anticancer applications. For example, the synthesis, characterization, and evaluation of cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives offer insights into their therapeutic potential (Hassan, Hafez, & Osman, 2014). Moreover, the synthesis and pharmacological evaluation of pyrano[2,3-d]pyrimidine and pyrano[2,3-d]pyrimidine-5-one derivatives as new fused heterocyclic systems reveal their antioxidant and anticancer activities, further underscoring the relevance of such compounds in medicinal chemistry and drug discovery efforts (Mahmoud, El‐Bordany, & Elsayed, 2017).

    Antiviral Research

    The synthesis of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents also indicates the compound's versatility in targeting different biological pathways and diseases. Such research not only contributes to our understanding of the chemical biology of these compounds but also to the development of new therapeutic agents with specific biological targets (Rahmouni et al., 2016).

    Safety And Hazards



    • No specific safety information is available for this compound.

    • Always handle potentially hazardous chemicals with proper precautions.




  • Future Directions



    • Investigate the compound’s biological activity, especially its potential as an anticancer agent.

    • Explore its interactions with relevant enzymes or receptors.

    • Consider further synthetic modifications to enhance its properties.




    Please note that the lack of specific data limits our analysis. For a comprehensive review, additional experimental studies and literature research are necessary. 🧪🔬


    properties

    IUPAC Name

    N-(3-bromophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H12BrN3O2/c14-9-3-1-4-10(7-9)16-12(18)11-8-15-17-5-2-6-19-13(11)17/h1,3-4,7-8H,2,5-6H2,(H,16,18)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZZUXSZPCCQZNSZ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CN2C(=C(C=N2)C(=O)NC3=CC(=CC=C3)Br)OC1
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H12BrN3O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    322.16 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-(3-bromophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

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